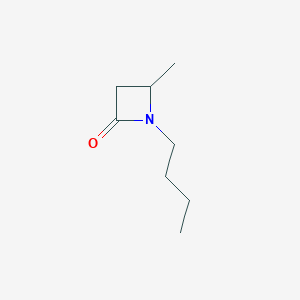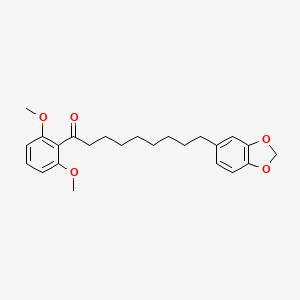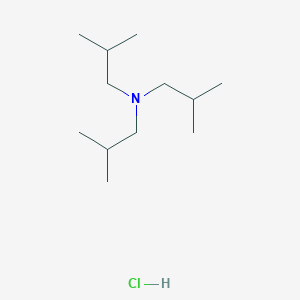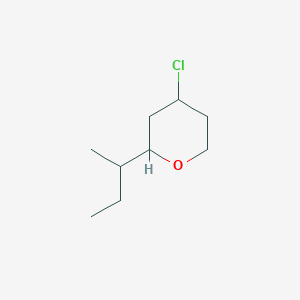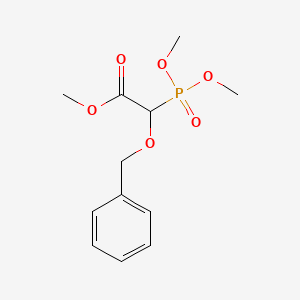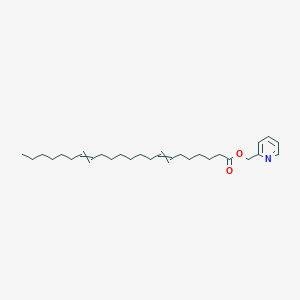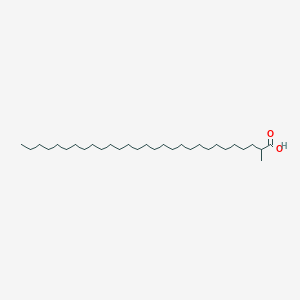
2-Methylnonacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C30H60O2 It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylnonacosanoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of 2-methylnonacosanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes or the hydrolysis of corresponding esters. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnonacosanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The carboxyl group can be further oxidized to produce carbon dioxide and water.
Reduction: The acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the carboxyl group can be substituted with other groups, such as halides, to form acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for forming acyl chlorides.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Methylnonacosanol.
Substitution: 2-Methylnonacosanoyl chloride
Applications De Recherche Scientifique
2-Methylnonacosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 2-methylnonacosanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Nonacosanoic acid: Similar in structure but lacks the methyl group at the second carbon.
Octacosanoic acid: One carbon shorter than 2-methylnonacosanoic acid.
Triacontanoic acid: One carbon longer than this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its physical and chemical properties, such as melting point and reactivity.
Propriétés
Numéro CAS |
113236-46-7 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
2-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
Clé InChI |
NSAYHELQOGIRGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


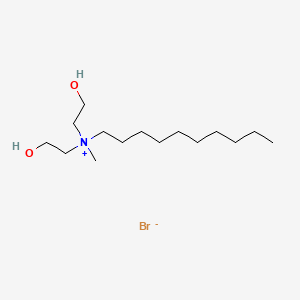
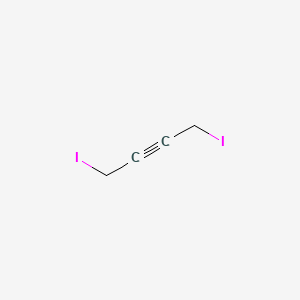
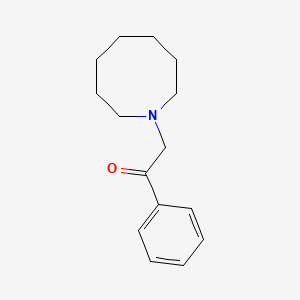

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
